molecular formula C14H14N2O2 B12585622 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol CAS No. 600647-73-2

1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol

Cat. No.: B12585622
CAS No.: 600647-73-2
M. Wt: 242.27 g/mol
InChI Key: SUYCURKUDLDFOG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol is a heterocyclic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, thereby providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Properties

CAS No.

600647-73-2

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C14H14N2O2/c17-12-7-9-4-6-16-14(10(9)8-13(12)18)11-3-1-2-5-15-11/h1-3,5,7-8,14,16-18H,4,6H2

InChI Key

SUYCURKUDLDFOG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=CC=N3

Origin of Product

United States

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